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Compound of Interest

Compound Name: 3-Bromocinnamic acid

Cat. No.: B080311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromocinnamic acid, a key organic

intermediate and a significant metabolite in pharmaceutical research. This document outlines

its chemical and physical properties, details common synthetic protocols, and explores its

applications, particularly within the context of drug development.

Core Chemical Identity and Properties
3-Bromocinnamic acid, also known as m-Bromocinnamic acid, is an unsaturated aromatic

carboxylic acid. The trans isomer is the most common and stable form. Its core properties are

summarized below.

Table 1: Physicochemical Properties of 3-Bromocinnamic Acid
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Property Value Citations

Molecular Formula C₉H₇BrO₂ [1]

Molecular Weight 227.05 g/mol

CAS Number
32862-97-8 (predominantly

trans)

14473-91-7 [1]

IUPAC Name
(2E)-3-(3-bromophenyl)prop-2-

enoic acid
[1]

Appearance
White to light yellow crystalline

powder

Melting Point 177-179 °C

Solubility Soluble in methanol

Table 2: Spectroscopic Data of 3-Bromocinnamic Acid

Spectrum Type Key Features

¹H NMR Data available, typically run in DMSO-d₆.[2]

¹³C NMR Data available from various sources.[1]

IR Spectroscopy

Characteristic peaks include a broad O-H

stretch (~2500–3300 cm⁻¹), a sharp C=O

stretch (~1680–1700 cm⁻¹), and a C=C stretch

(~1625 cm⁻¹).[3]

Synthesis of 3-Bromocinnamic Acid
Two prevalent methods for the synthesis of 3-Bromocinnamic acid and its derivatives are the

Heck reaction and the Perkin reaction. These methods offer robust pathways starting from

readily available precursors.
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The Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming

reaction. For 3-Bromocinnamic acid, this typically involves the coupling of an aryl halide (like

3-bromoiodobenzene) with acrylic acid.

Reactants & Catalyst

Reaction & Workup

Final Product

3-Bromoiodobenzene

Combine reactants
and heat (80-90°C)

Acrylic Acid Palladium(II) Acetate (Catalyst) Triethylamine (Base) Acetonitrile (Solvent)

Cool to room temperature

Acidic Workup (HCl)

Precipitation of Product

Isolation via Filtration

3-Bromocinnamic Acid
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Click to download full resolution via product page

Caption: Workflow for the Heck Reaction Synthesis.

The Perkin Reaction
The Perkin reaction is a classic organic reaction that produces α,β-unsaturated aromatic acids.

It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the

presence of the alkali salt of the acid.

Starting Materials

Mechanism Steps

3-Bromobenzaldehyde

2. Aldol Condensation
(Enolate attacks Aldehyde)

Acetic Anhydride

1. Enolate Formation
(from Acetic Anhydride)

Sodium Acetate (Base)

3. Dehydration

4. Hydrolysis

3-Bromocinnamic Acid
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Caption: Key stages of the Perkin Reaction mechanism.

Experimental Protocols
Protocol for Heck Reaction Synthesis
This microscale protocol is adapted from established laboratory procedures.

Reaction Setup: To a vial containing 3-bromoiodobenzene (0.500 g) dissolved in acetonitrile

(710 µL), add triethylamine (618 µL), acrylic acid (153 µL), and palladium(II) acetate (0.0079

g).

Heating: Add a magnetic stir bar, seal the vial, and heat the mixture on a hot plate at 80-90

°C with stirring for one hour.

Workup: After one hour, cool the reaction mixture to room temperature.

Precipitation: Transfer the cooled mixture into a beaker containing 30 mL of 3 M HCl. Swirl

the mixture to encourage the formation of a solid precipitate.

Isolation: Collect the solid product by suction filtration using a Büchner funnel.

Purification: The crude product can be further purified by recrystallization from an appropriate

solvent system (e.g., ethanol/water).

Protocol for Perkin Reaction Synthesis
This is a general protocol adaptable for the synthesis of 3-Bromocinnamic acid.

Reactant Mixture: In a round-bottom flask, combine 3-bromobenzaldehyde (10 mmol), acetic

anhydride (15 mmol), and anhydrous sodium acetate (10 mmol).

Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 180 °C

for 4-5 hours.

Hydrolysis: Allow the mixture to cool slightly and then pour it into a beaker containing 50 mL

of water while still hot.
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Purification: Boil the aqueous mixture for 15 minutes to hydrolyze any remaining acetic

anhydride. If the product crystallizes, add a small amount of ethanol to redissolve it.

Isolation: Cool the solution in an ice bath. The 3-Bromocinnamic acid will precipitate.

Collect the crystals by vacuum filtration and wash with cold water.

Recrystallization: Purify the crude product by recrystallization from hot water or an

ethanol/water mixture.

Applications in Research and Drug Development
Cinnamic acid and its derivatives are of significant interest to the pharmaceutical industry due

to their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and

anticancer properties.

Metabolite of Cinromide
A primary role of 3-Bromocinnamic acid in drug development is as the major active metabolite

of the anticonvulsant drug Cinromide (3-bromo-N-ethylcinnamamide). The metabolic pathway

involves the de-ethylation and subsequent hydrolysis of the amide group. Monitoring plasma

concentrations of both the parent drug and 3-Bromocinnamic acid is crucial during clinical

testing and pharmacokinetic studies.

Cinromide
(3-bromo-N-ethylcinnamamide)

3-Bromocinnamamide

 De-ethylation 

3-Bromocinnamic Acid
(Active Metabolite)

 Amide Hydrolysis 
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Caption: Metabolic pathway from Cinromide to 3-Bromocinnamic Acid.

Scaffold for Drug Design
As a substituted cinnamic acid, the molecule serves as a valuable scaffold for the synthesis of

novel therapeutic agents. The bromine atom provides a site for further functionalization via

cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening

against various biological targets. The inherent biological activities of the cinnamic acid core

make its derivatives promising candidates for development into new drugs for treating

infectious, inflammatory, and neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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